molecular formula C15H10BrN5 B7514334 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile

2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile

Cat. No. B7514334
M. Wt: 340.18 g/mol
InChI Key: ZKGKGTXKNGMLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile, also known as BCTM, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BCTM is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential for future research applications.

Mechanism of Action

2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile has been shown to inhibit the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile has also been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile in lab experiments is its specificity for GSK-3β. However, one limitation is that it may have off-target effects on other enzymes, which could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile. One potential direction is the development of 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile derivatives with improved specificity and potency. Another potential direction is the investigation of the potential use of 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile as an anti-cancer agent in animal models. Additionally, the potential use of 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile as a treatment for inflammatory diseases, such as rheumatoid arthritis, could be investigated.

Synthesis Methods

2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile can be synthesized through a variety of methods, including the reaction of 2-bromo-5-(chloromethyl)benzonitrile with sodium azide in the presence of copper(I) iodide and triphenylphosphine. Another method involves the reaction of 2-bromo-5-(chloromethyl)benzonitrile with sodium azide in the presence of a palladium catalyst.

Scientific Research Applications

2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile has been studied for its potential as a pharmacological tool in scientific research. It has been shown to have an inhibitory effect on the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and differentiation. 2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile has also been shown to have potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[[5-(2-bromophenyl)tetrazol-2-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5/c16-14-8-4-3-7-13(14)15-18-20-21(19-15)10-12-6-2-1-5-11(12)9-17/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKGTXKNGMLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=CC=C3Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile

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